
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile
説明
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile is a chemical compound with the CAS Number: 1373920-99-0 . It has a molecular weight of 219.14 .
Molecular Structure Analysis
The IUPAC name of this compound is 2-fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile . The InChI code is 1S/C9H5F4NO/c1-15-6-2-5(4-14)8(10)7(3-6)9(11,12)13/h2-3H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature .科学的研究の応用
Synthesis of Cholesteryl Ester Transfer Protein (CETP) Inhibitors
This compound is utilized in the synthesis of CETP inhibitors, which are significant in the treatment of high cholesterol. By inhibiting the CETP, these compounds help in increasing high-density lipoprotein (HDL) levels and reducing low-density lipoprotein (LDL) levels, thereby potentially reducing the risk of cardiovascular diseases .
Preparation of Substituted Pyrimidines
It serves as a reagent in the preparation of substituted pyrimidines with dithioacetals, which exhibit antimicrobial activity. This application is crucial in the development of new antibiotics and treatments for bacterial infections .
Material Science Research
In material science, this chemical is used to develop new materials with potential applications in various fields such as electronics, construction, and nanotechnology. Its unique properties can lead to the creation of innovative materials with enhanced characteristics .
Analytical Chemistry
Analytical chemists use this compound for method development and validation in the analysis of complex chemical mixtures. Its well-defined structure and properties make it an excellent standard or reference compound in chromatography and mass spectrometry .
Biopharma Production
The biopharmaceutical industry may employ this compound in the synthesis of complex molecules for drug development. Its role in the production of active pharmaceutical ingredients (APIs) is vital for creating effective and safe medications .
Controlled Environment and Cleanroom Solutions
In controlled environments and cleanrooms, this compound can be used in the synthesis of cleaning agents or as a part of contamination control strategies. Its effectiveness in these applications ensures high standards of cleanliness and hygiene .
Advanced Battery Science and Technology
Researchers in the field of battery science might use this compound to develop new electrolytes or as a component in the cathode material. Its chemical stability and reactivity are beneficial in improving battery performance and longevity .
Chemical Synthesis
This compound is a versatile reagent in chemical synthesis, used to create a wide range of organic molecules. Its reactivity with various functional groups allows for the construction of complex molecular architectures .
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
作用機序
Target of Action
Compounds with similar structures have been used in the synthesis ofcholesteryl ester transfer protein (CETP) inhibitors . CETP plays a crucial role in the transport of cholesteryl esters and triglycerides between lipoproteins .
Mode of Action
It’s worth noting that the trifluoromethyl group is a common feature in many fda-approved drugs . This group can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound .
Biochemical Pathways
If the compound acts as a cetp inhibitor, it would affect thelipid metabolism pathway . By inhibiting CETP, the compound could potentially reduce the transfer of cholesterol from high-density lipoproteins (HDL) to low-density and very-low-density lipoproteins (LDL and VLDL), thereby increasing HDL levels and decreasing LDL levels .
Pharmacokinetics
The presence of the trifluoromethyl group can influence these properties . For instance, the trifluoromethyl group can enhance the lipophilicity of the compound, which can potentially improve its bioavailability .
Result of Action
If the compound acts as a cetp inhibitor, it could potentially lead to an increase in hdl cholesterol levels and a decrease in ldl cholesterol levels . This could have beneficial effects in the treatment of conditions like high cholesterol .
特性
IUPAC Name |
2-fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c1-15-6-2-5(4-14)8(10)7(3-6)9(11,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCGJZRRXIWVLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(F)(F)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



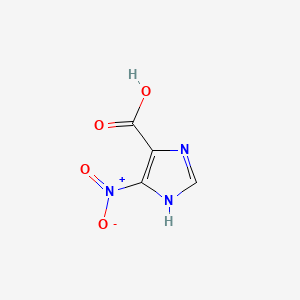
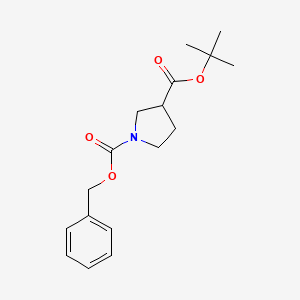



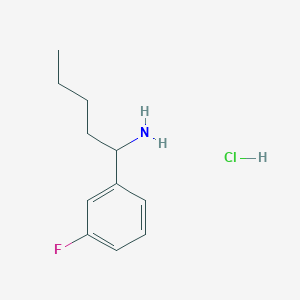
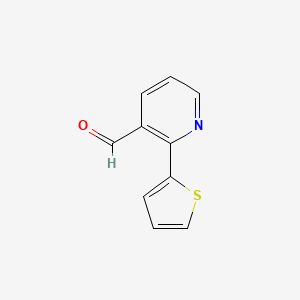
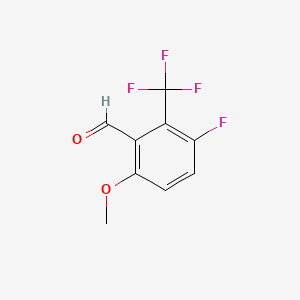
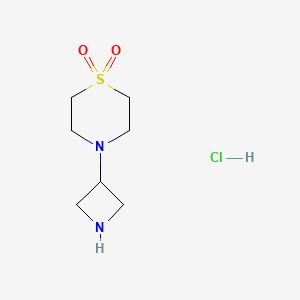
![4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405275.png)
![ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405276.png)


